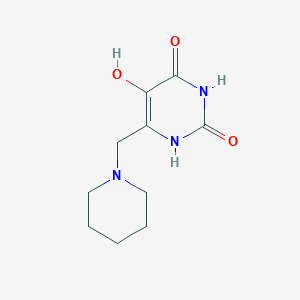
8-Hydroxy-3,3-dimethyl-2,4-dihydrodibenzofuran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-3,3-dimethyl-2,4-dihydrodibenzofuran-1-one is a chemical compound belonging to the dibenzofuran family. Dibenzofurans are a group of heterocyclic organic compounds with a wide range of applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dibenzofuran core with hydroxy and dimethyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-3,3-dimethyl-2,4-dihydrodibenzofuran-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with 3,3-dimethyl-2-butanone in the presence of a base, followed by cyclization to form the dibenzofuran core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Industrial methods may also incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-3,3-dimethyl-2,4-dihydrodibenzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products Formed: The major products formed from these reactions include various substituted dibenzofurans, ketones, aldehydes, and reduced derivatives .
Scientific Research Applications
8-Hydroxy-3,3-dimethyl-2,4-dihydrodibenzofuran-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Hydroxy-3,3-dimethyl-2,4-dihydrodibenzofuran-1-one involves its interaction with various molecular targets and pathways. The hydroxy group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. This interaction can lead to the modulation of biological pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Dibenzofuran: The parent compound without the hydroxy and dimethyl substituents.
8-Hydroxy-3,7-dimethyl-3,4-dihydro-1H-isochromen-1-one: A structurally similar compound with different substituent positions.
Polychlorinated dibenzofurans: Chlorinated derivatives with significant environmental and toxicological relevance
Uniqueness: 8-Hydroxy-3,3-dimethyl-2,4-dihydrodibenzofuran-1-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its hydroxy group enhances its reactivity, while the dimethyl groups provide steric hindrance, influencing its interactions with other molecules.
Properties
CAS No. |
76303-46-3 |
|---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
8-hydroxy-3,3-dimethyl-2,4-dihydrodibenzofuran-1-one |
InChI |
InChI=1S/C14H14O3/c1-14(2)6-10(16)13-9-5-8(15)3-4-11(9)17-12(13)7-14/h3-5,15H,6-7H2,1-2H3 |
InChI Key |
YYFRXKPQSHNVLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3=C(O2)C=CC(=C3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[7-(Diphenylmethyl)bicyclo[2.2.1]heptane-2,3-diyl]bis(methylene) bis(4-methylbenzene-1-sulfonate)](/img/structure/B14000072.png)
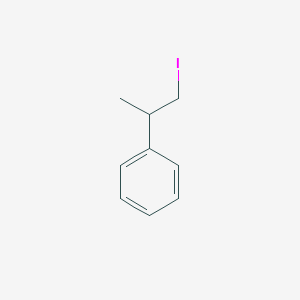

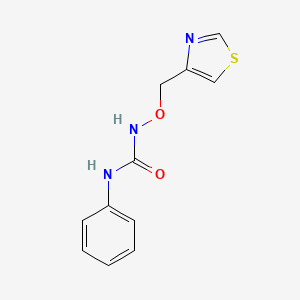

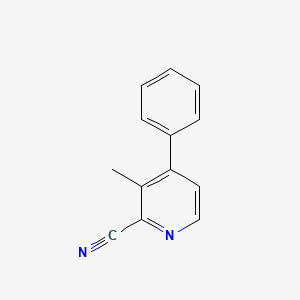

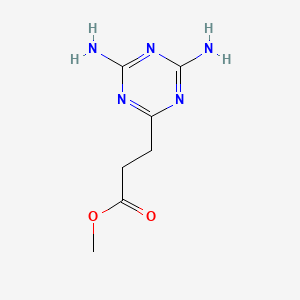
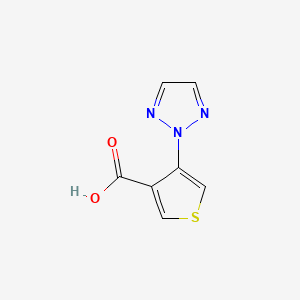
![[2-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B14000120.png)
![3H-Pyrido[3,4-b]indol-3-one, 2,9-dihydro-1-methyl-](/img/structure/B14000132.png)


